molecular formula C9H11FN2 B12066570 N-Cyclobutyl-5-fluoropyridin-3-amine

N-Cyclobutyl-5-fluoropyridin-3-amine

Cat. No.: B12066570
M. Wt: 166.20 g/mol
InChI Key: MVLMHRAHRCSQHF-UHFFFAOYSA-N
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Description

N-Cyclobutyl-5-fluoropyridin-3-amine is a fluorinated pyridine derivative featuring a cyclobutylamine substituent at the 3-position of the pyridine ring. This structure is of interest in medicinal chemistry and materials science due to the unique steric and electronic effects conferred by the cyclobutyl group and fluorine substitution.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

N-cyclobutyl-5-fluoropyridin-3-amine

InChI

InChI=1S/C9H11FN2/c10-7-4-9(6-11-5-7)12-8-2-1-3-8/h4-6,8,12H,1-3H2

InChI Key

MVLMHRAHRCSQHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-5-fluoropyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoropyridin-3-amine.

    Cyclobutylation: The amine group is then reacted with a cyclobutyl halide (e.g., cyclobutyl bromide) under basic conditions to form N-Cyclobutyl-5-fluoropyridin-3-amine.

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridines.

    Oxidation Products: Oxidized derivatives of the amine group.

    Reduction Products: Reduced derivatives of the amine group.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

N-Cyclobutyl-5-fluoropyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interaction of fluorinated pyridines with biological systems.

    Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological targets, while the cyclobutyl group provides steric hindrance that can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine

  • Structural Differences : The cyclopentylmethyl group replaces the cyclobutyl group, increasing steric bulk and altering lipophilicity.
  • Synthetic Utility : Cyclopentylmethyl derivatives are more commonly reported in drug discovery, suggesting that N-Cyclobutyl-5-fluoropyridin-3-amine’s smaller substituent might offer advantages in binding to sterically constrained targets.

N-((3-Chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide

  • Substituent Variation : This compound features a pyrazine ring instead of pyridine, with a chlorine atom and a methylenecyclobutane carboxamide group.
  • The methylenecyclobutane group introduces conformational rigidity, contrasting with the simpler cyclobutylamine in N-Cyclobutyl-5-fluoropyridin-3-amine .
  • Applications : Such carboxamide derivatives are often explored as enzyme inhibitors, suggesting that N-Cyclobutyl-5-fluoropyridin-3-amine might also serve in targeted inhibition with optimized steric profiles.

N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine

  • Heterocyclic Core : Replaces fluorine with a pyrazole-methyl group, shifting electronic properties from electron-withdrawing (fluorine) to mildly electron-donating (pyrazole).
  • Biological Relevance : Pyrazole-containing amines are prevalent in kinase inhibitors, implying that fluorine substitution in N-Cyclobutyl-5-fluoropyridin-3-amine could enhance metabolic stability or target selectivity .

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Substituents Potential Applications
N-Cyclobutyl-5-fluoropyridin-3-amine ~180.2 1.8–2.3 5-Fluoropyridine, cyclobutylamine Drug intermediates, catalysts
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine ~208.3 2.5–3.0 Cyclopentylmethyl, 5-fluoropyridine Medicinal chemistry scaffolds
N-((3-Chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide ~336.8 3.0–3.5 Chloropyrazine, methylenecyclobutane Enzyme inhibition
N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine ~202.2 1.5–2.0 Pyrazole-methyl, pyridine Kinase inhibitors

Research Findings and Implications

  • Steric vs. Electronic Trade-offs : Cyclobutylamine’s smaller size compared to cyclopentylmethyl may improve binding in sterically sensitive targets (e.g., enzyme active sites), while fluorine substitution enhances electronegativity and metabolic stability .
  • Synthetic Challenges : Cyclobutyl groups are prone to ring-opening reactions under harsh conditions, necessitating mild synthetic protocols for N-Cyclobutyl-5-fluoropyridin-3-amine.
  • Biological Potential: Fluorinated pyridines are increasingly used in PET imaging and anticancer agents; the cyclobutyl group’s rigidity could enhance pharmacokinetic profiles in such applications.

Biological Activity

N-Cyclobutyl-5-fluoropyridin-3-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's unique structure, characterized by the cyclobutyl group and a fluorine atom on the pyridine ring, enhances its lipophilicity and metabolic stability, making it a candidate for further pharmacological evaluation.

  • Molecular Formula : C10_{10}H11_{11}FN
  • Molecular Weight : Approximately 166.20 g/mol
  • Structure : The presence of the cyclobutyl group contributes to the compound's distinct chemical properties.

The biological activity of N-Cyclobutyl-5-fluoropyridin-3-amine is primarily attributed to its interactions with specific molecular targets. The fluorine atom's strong electron-withdrawing effect influences the compound's reactivity and binding affinity to biological targets, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : It may interact with receptors, altering their activity and downstream signaling pathways.

Biological Activities

Research indicates that N-Cyclobutyl-5-fluoropyridin-3-amine exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, making it a candidate for cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-Cyclobutyl-5-fluoropyridin-3-amine, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesBiological ActivityUniqueness
2-FluoropyridineFluorine substitution onlyBroad spectrum activitySimpler structure without cyclobutyl
3-FluoropyridineFluorine at position 3Moderate activity against enzymesDifferent substitution pattern
4-FluoropyridineFluorine at position 4Varies based on targetUnique positional isomer
2,6-DifluoropyridineTwo fluorines at positions 2 and 6Enhanced activity in some casesIncreased electron-withdrawing effect
3-Bromo-2-fluoropyridineBromine and fluorine substitutionsPotentially different target inhibitionHalogen substitution alters reactivity

Anticancer Activity

A study focusing on the antiproliferative effects of various fluorinated pyridines, including N-Cyclobutyl-5-fluoropyridin-3-amine, revealed significant inhibition of cancer cell growth. The compound showed promising results against breast, colon, and lung cancer cell lines. The mechanism was hypothesized to involve interference with cell cycle progression and induction of apoptosis in malignant cells.

Antimicrobial Studies

In vitro assays demonstrated that N-Cyclobutyl-5-fluoropyridin-3-amine exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

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